molecular formula C26H21FN2O4 B3335824 Fmoc-5-fluoro-DL-tryptophan CAS No. 138775-55-0

Fmoc-5-fluoro-DL-tryptophan

Cat. No.: B3335824
CAS No.: 138775-55-0
M. Wt: 444.5 g/mol
InChI Key: GIFXTRKMFUWKHR-UHFFFAOYSA-N
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Description

Fmoc-5-fluoro-DL-tryptophan is a compound with the CAS Number 138775-55-0 . It is a protected form of 5-fluoro-L-tryptophan, a compound that selectively binds to human serum albumin (HSA), the most abundant protein in the circulatory system . It is also a derivative of L-Tryptophan, an amino acid that is a metabolic precursor of Norepinephrine and Serotonin .


Synthesis Analysis

This compound is used in peptide synthesis . The Fmoc group is a base-labile protecting group that has been integrated into current synthesis methods . The beneficial attributes of the Fmoc group allow for rapid and highly efficient synthesis of peptides .


Molecular Structure Analysis

The molecular formula of this compound is C26H21FN2O4 . Its molecular weight is approximately 444.46 .


Chemical Reactions Analysis

Exogenous 5-fluoro-Trp is incorporated into proteins in normal protein synthesis . This provides a method for studying enzyme mechanisms by NMR .


Physical and Chemical Properties Analysis

This compound appears as a white to off-white powder . It has a melting point range of 161 - 178 °C . The compound should be stored at ambient temperature .

Scientific Research Applications

Fluorescence in Peptide Substrates

Fmoc-5-fluoro-DL-tryptophan is utilized for its fluorescent properties in peptide substrates. An example is the synthesis of DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp), which serves as an alternative to tryptophan in quenched fluorescent peptide substrates for peptidases. The compound Fmoc-DL-Amp enables the solid-phase synthesis of Amp-containing peptides. This has been applied in the study of thimet peptidase, where the cleavage of a peptide derivative led to a significant enhancement of fluorescence (Knight, 1991).

NMR Studies and Structural Analysis

5-Fluoro-dl-tryptophan (5F-Trp) is used as a sensitive probe for the orientation and dynamics of biomacromolecules. The determination of its crystal structure and ^(19)F chemical shielding tensor aids in establishing NMR strategies for studying protein alignment in oriented environments. This approach has been useful in analyzing protein dynamics and structure using NMR data without requiring crystal orientations (Zhao et al., 2007).

Peptide Synthesis and Modification

This compound plays a critical role in the synthesis and modification of peptides. For instance, in the development of therapeutic agents, identifying lead compounds that bind to targets is essential. This compound, along with other amino acids, can be used to synthesize various peptide analogues, enabling the optimization of characteristics for potential therapeutic agents (Lescrinier et al., 1995).

Enhanced Live-cell Fluorescence Imaging

The synthesis of tryptophan-based fluorogenic amino acids, such as Fmoc-Trp(C2-BODIPY)-OH, and their incorporation into peptides allows for enhanced live-cell fluorescence imaging. This methodology is applicable to most peptide sequences, enabling high-specificity imaging of biomolecular targets in live cells (Mendive-Tapia et al., 2017).

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids and short peptides, including this compound, exhibit self-assembly features and are used in the fabrication of functional materials. Their hydrophobicity and aromaticity facilitate the association of building blocks, leading to applications in cell cultivation, bio-templating, optical properties, drug delivery, and therapeutic properties (Tao et al., 2016).

Safety and Hazards

Fmoc-5-fluoro-DL-tryptophan is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

The development and use of the Fmoc group and its adaptation to address the need for more green chemical peptide synthesis processes is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Mechanism of Action

Target of Action

Fmoc-5-fluoro-DL-tryptophan is a derivative of the amino acid tryptophan . It selectively binds to human serum albumin (HSA) , the most abundant protein in the circulatory system . HSA plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs.

Mode of Action

The compound interacts with its target, HSA, by binding selectively to it . This interaction is likely due to the compound’s enhanced hydrophobicity and stability compared to other tryptophan analogs . The Fmoc group acts as a protecting group, shielding the reactive functional groups during peptide synthesis .

Biochemical Pathways

This compound is a metabolic precursor of Norepinephrine and Serotonin . These are important neurotransmitters involved in various physiological processes, including mood regulation and the body’s response to stress.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its hydrophobicity and stability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with HSA and its role as a precursor to Norepinephrine and Serotonin . By binding to HSA, it may influence the transport and distribution of various substances within the body. As a precursor to key neurotransmitters, it may also impact neurological functions and processes.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXTRKMFUWKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205601
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-55-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138775-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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